molecular formula C11H11F3O2S B15387190 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B15387190
M. Wt: 264.27 g/mol
InChI Key: WJDCHYNBJRDBJK-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is a ketonic aromatic compound characterized by a propan-2-one backbone substituted with a methylthio (-SMe) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₁₁F₃O₂S, with a molar mass of 276.26 g/mol (derived from analogous structures in and ). The trifluoromethoxy group enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing nature, while the methylthio group may influence redox reactivity and intermolecular interactions .

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(10(6-8)17-2)16-11(12,13)14/h3-4,6H,5H2,1-2H3

InChI Key

WJDCHYNBJRDBJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC

Origin of Product

United States

Biological Activity

1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a methylthio group. Its molecular formula is C11H11F3O2SC_{11}H_{11}F_{3}O_{2}S, with a molecular weight of approximately 264.27 g/mol. This compound is notable for its potential biological activities, which are influenced by its functional groups.

The biological activity of 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is primarily linked to its structural features:

  • Trifluoromethoxy Group : This group enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins. It may also influence enzyme activity and protein interactions, potentially leading to significant pharmacological effects.
  • Methylthio Group : The presence of this group allows for oxidation to form reactive intermediates that can modulate various biological pathways.

Interaction Studies

Interaction studies are crucial for understanding how this compound engages with biological systems. These studies typically explore:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to therapeutic applications.
  • Protein Modifications : The unique functional groups may facilitate modifications in protein structures, influencing their activity.

Comparative Analysis

To better understand the unique aspects of 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-oneSimilar structure but different position of trifluoromethoxy groupPotentially different reactivity
1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-oneSimilar structure but differing position of trifluoromethoxy groupVaried biological activity
Trifluoromethyl phenyl sulfoneLacks propan-2-one moietyUsed as a precursor in synthesis

This table highlights the distinct chemical behavior and potential applications of 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one compared to its analogs.

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar compounds featuring trifluoromethoxy groups. Results indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Evaluation

Research on related methylthio derivatives demonstrated notable antimicrobial activity against various bacterial strains. This suggests that 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one could also exhibit similar properties, warranting further investigation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name Molecular Formula Substituents Key Functional Groups Molar Mass (g/mol) Notable Properties
1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one C₁₁H₁₁F₃O₂S 3-SMe, 4-OCF₃ Ketone, thioether, trifluoromethoxy 276.26 High lipophilicity, metabolic stability
1-[4-(Methylthio)phenyl]propan-2-one (4-MTA metabolite) C₁₀H₁₂OS 4-SMe Ketone, thioether 180.27 Prone to oxidative deamination and hydroxylation
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₃NO 3-Me, 2-NHMe Ketone, methylamino 175.23 Psychoactive potential via monoamine modulation
(E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₈H₁₈O₄ 3,4,5-OMe, α,β-unsaturated ketone Conjugated enone, methoxy 298.33 Enhanced UV absorption, potential antitumor activity
1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone C₁₂H₁₀O₂S Furyl, methylthienyl α,β-unsaturated ketone 218.27 Planar structure, solid-state π-stacking

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, methoxy (-OMe) groups in ’s trimethoxyphenylpropenone are electron-donating, increasing ring reactivity .
  • Thioether vs. Amino Groups: The methylthio (-SMe) substituent in the target compound may undergo oxidation to sulfoxide or sulfone metabolites, as seen in 4-MTA’s phase I metabolism (). By comparison, the methylamino (-NHMe) group in ’s compound can engage in hydrogen bonding, altering receptor binding profiles .
  • Conjugation Effects: α,β-unsaturated ketones (e.g., and ) exhibit extended conjugation, enhancing UV-vis absorption and reactivity in Michael addition reactions.

Metabolic and Pharmacological Considerations

  • Metabolic Stability: The trifluoromethoxy group in the target compound likely resists oxidative degradation better than methoxy or methylthio groups, as seen in 4-MTA’s rapid deamination to 1-[4-(methylthio)phenyl]propan-2-one (). Fluorinated groups are known to block cytochrome P450-mediated metabolism .
  • Lipophilicity and Bioavailability: The logP of the target compound is estimated to be higher than non-fluorinated analogs due to the hydrophobic trifluoromethoxy group. This property may enhance blood-brain barrier penetration compared to polar metabolites like 4-methylthiobenzoic acid ().

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